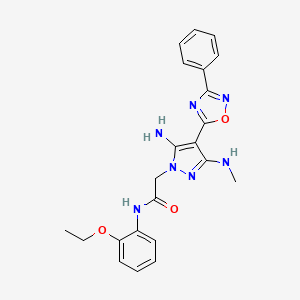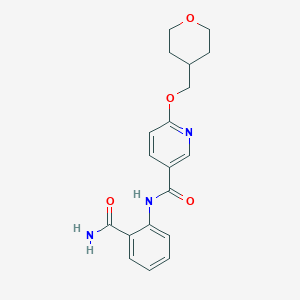
N-(2-carbamoylphenyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-carbamoylphenyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide, also known as compound X, is a novel small molecule that has shown potential in various scientific research applications. This compound has a unique structure that makes it suitable for use in drug discovery and development.
作用機序
The mechanism of action of N-(2-carbamoylphenyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide X is not fully understood. However, it has been hypothesized that it may act by inhibiting certain enzymes or proteins involved in the inflammatory response or tumor growth. It may also modulate certain signaling pathways that are involved in neurodegenerative diseases.
Biochemical and Physiological Effects:
Compound X has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. It has also been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In addition, it has been shown to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
One advantage of using N-(2-carbamoylphenyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide X in lab experiments is its unique structure, which makes it suitable for use in drug discovery and development. It also has a relatively low toxicity profile, which makes it safe for use in animal studies. One limitation of using this compound X is its limited solubility in water, which may affect its bioavailability and efficacy.
将来の方向性
There are several future directions for research on N-(2-carbamoylphenyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide X. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to optimize its chemical structure to improve its potency and selectivity. It may also be studied in combination with other drugs to enhance its efficacy. Finally, it may be investigated for its potential in treating other diseases, such as autoimmune diseases and viral infections.
In conclusion, this compound X is a novel small molecule that has shown potential in various scientific research applications. Its unique structure and biochemical and physiological effects make it suitable for use in drug discovery and development. Further research is needed to fully understand its mechanism of action and identify its potential therapeutic applications.
合成法
The synthesis of N-(2-carbamoylphenyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide X involves several steps. The first step involves the reaction of 2,6-dichloronicotinoyl chloride with 2-aminobenzoic acid to form N-(2-chloro-6-nicotinamido)benzamide. This intermediate is then reacted with tetrahydro-2H-pyran-4-ol in the presence of a base to form N-(2-chloro-6-nicotinamido)-6-((tetrahydro-2H-pyran-4-yl)methoxy)benzamide. Finally, the chloro group is replaced with a carbamoyl group using ammonia to form this compound.
科学的研究の応用
Compound X has been shown to have potential in various scientific research applications. It has been studied for its anti-inflammatory, anti-tumor, and anti-viral activities. In addition, it has been investigated for its potential in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
N-(2-carbamoylphenyl)-6-(oxan-4-ylmethoxy)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4/c20-18(23)15-3-1-2-4-16(15)22-19(24)14-5-6-17(21-11-14)26-12-13-7-9-25-10-8-13/h1-6,11,13H,7-10,12H2,(H2,20,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLQFUWRWYJNBPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1COC2=NC=C(C=C2)C(=O)NC3=CC=CC=C3C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-amine](/img/structure/B2922359.png)
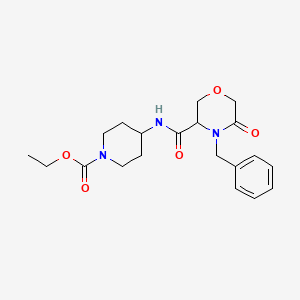
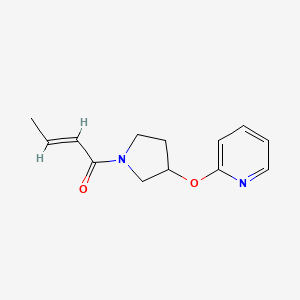
![2-[(2,4-Dimethyl-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)sulfanyl]acetic acid](/img/structure/B2922364.png)
![2-[[1-(5-Fluoro-2-methoxyphenyl)sulfonylpiperidin-4-yl]methoxy]-3-methylpyridine](/img/structure/B2922366.png)
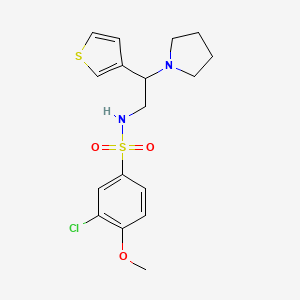

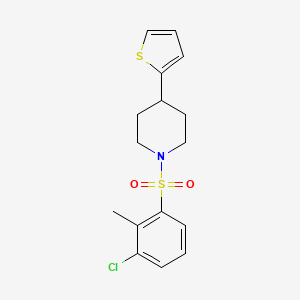
![3-[(1-Hydroxy-2-methylpropan-2-yl)amino]-1lambda6-thiolane-1,1-dione](/img/structure/B2922370.png)
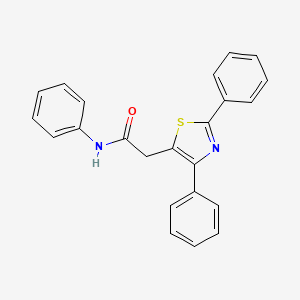
![2-((6-methylthieno[2,3-d]pyrimidin-4-yl)thio)-N-(2-nitrophenyl)acetamide](/img/structure/B2922373.png)
